molecular formula C12H10BrN3S B13353428 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole

6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole

Cat. No.: B13353428
M. Wt: 308.20 g/mol
InChI Key: MXLPDEGQIWDZSD-UHFFFAOYSA-N
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Description

6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and the pyrazole moiety adds to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a brominating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile. The bromination step is often achieved using N-bromosuccinimide (NBS) or bromine in acetic acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context, but it often involves the disruption of cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole
  • 6-bromo-2-(1H-pyrazol-1-yl)-1,3-benzothiazole

Uniqueness

6-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-benzothiazole is unique due to the presence of both bromine and the dimethyl-pyrazole moiety, which enhances its reactivity and potential biological activity. This combination is not commonly found in similar compounds, making it a valuable target for further research.

Properties

Molecular Formula

C12H10BrN3S

Molecular Weight

308.20 g/mol

IUPAC Name

6-bromo-2-(3,5-dimethylpyrazol-1-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H10BrN3S/c1-7-5-8(2)16(15-7)12-14-10-4-3-9(13)6-11(10)17-12/h3-6H,1-2H3

InChI Key

MXLPDEGQIWDZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(S2)C=C(C=C3)Br)C

Origin of Product

United States

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